molecular formula C19H18N6O6 B11531758 6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

Cat. No.: B11531758
M. Wt: 426.4 g/mol
InChI Key: ZSZQEBFFMBNYID-KEBDBYFISA-N
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Description

6-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that features a triazine ring, a hydrazone linkage, and various functional groups including methoxy, hydroxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the hydrazone linkage: Reacting a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Cyclization to form the triazine ring: Using appropriate cyclization agents and conditions to form the triazine ring.

    Functional group modifications: Introducing methoxy, hydroxy, and nitro groups through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy or methoxy groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction of the nitro group would yield aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazine ring and hydrazone linkage suggests potential bioactivity.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The presence of functional groups like nitro and hydroxy groups could play a role in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
  • **6-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may impart unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H18N6O6

Molecular Weight

426.4 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C19H18N6O6/c1-30-16-6-3-11(8-17(16)31-2)7-14-18(27)21-19(24-22-14)23-20-10-12-9-13(25(28)29)4-5-15(12)26/h3-6,8-10,26H,7H2,1-2H3,(H2,21,23,24,27)/b20-10+

InChI Key

ZSZQEBFFMBNYID-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)OC

Origin of Product

United States

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